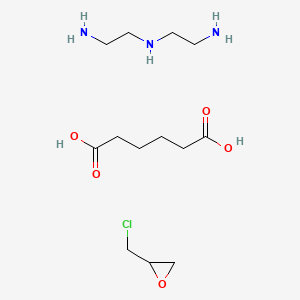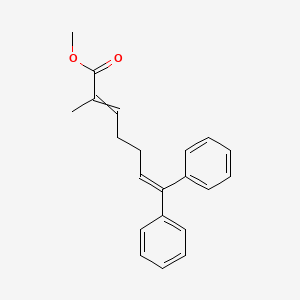
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate is an organic compound with the molecular formula C21H22O2 This compound is characterized by its unique structure, which includes a hepta-2,6-dienoate backbone substituted with methyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate can be achieved through several synthetic routes. One common method involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones, which are substituted by halogen groups and activated by boron trifluoride diethyl etherate (BF3·Et2O). This reaction is stereoselective and results in the formation of the desired dienoate compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors for electronic devices.
Materials Science: It is studied for its potential use in creating new materials with unique optical and electronic properties.
Chemistry: The compound serves as a model system for studying various organic reactions and mechanisms.
Biology and Medicine:
Mécanisme D'action
The mechanism by which methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate exerts its effects is primarily related to its electronic structure and reactivity. The compound’s conjugated dienoate system allows it to participate in various chemical reactions, such as cycloadditions and substitutions. These reactions are facilitated by the presence of electron-donating and electron-withdrawing groups, which influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methylthiopenta-2,4-dienoate: This compound has a similar dienoate structure but includes a thiomethyl group instead of diphenyl groups.
Methyl 8-hydroxy-2,6-dimethylocta-2,6-dienoate: Another similar compound with a hydroxy group and a different substitution pattern.
Uniqueness
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for studying specific reaction mechanisms and developing new materials with tailored properties.
Propriétés
Numéro CAS |
927810-30-8 |
|---|---|
Formule moléculaire |
C21H22O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate |
InChI |
InChI=1S/C21H22O2/c1-17(21(22)23-2)11-9-10-16-20(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-8,11-16H,9-10H2,1-2H3 |
Clé InChI |
PITKUXMSPNQCQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)-](/img/structure/B14164591.png)
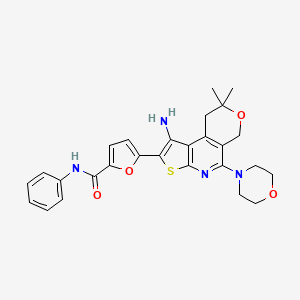

![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
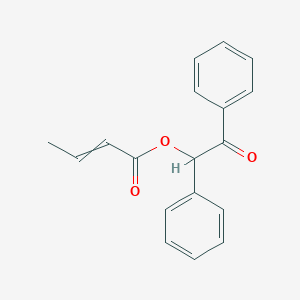


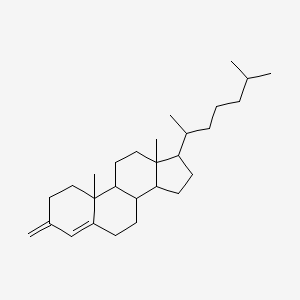
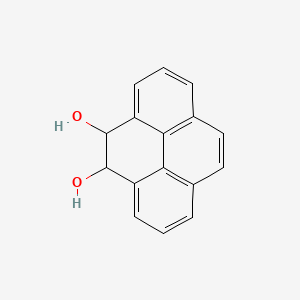
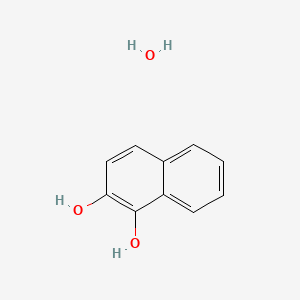
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
